REACTION_CXSMILES
|
F[C:2]1[C:10]([CH:11]=O)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[NH:13]([CH2:15][CH2:16][OH:17])[NH2:14].[CH3:18]O>C(OCC)(=O)C>[OH:17][CH2:16][CH2:15][N:13]1[C:2]2[C:10](=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([O:6][CH3:18])=[O:5])[CH:11]=[N:14]1
|
Name
|
2-fluoro-3-formylbenzoate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)[O-])C=CC=C1C=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
N(N)CCO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the starting material was consumed
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to a microwave tube
|
Type
|
CUSTOM
|
Details
|
microwaved at 150° C. for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, 0% to 50% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=CC2=CC=CC(=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |